molecular formula C21H16BrN3O6S B5556313 N-[2-[(4-bromo-1,3-benzodioxol-5-yl)methylideneamino]phenyl]-4-methyl-2-nitrobenzenesulfonamide

N-[2-[(4-bromo-1,3-benzodioxol-5-yl)methylideneamino]phenyl]-4-methyl-2-nitrobenzenesulfonamide

Cat. No.: B5556313
M. Wt: 518.3 g/mol
InChI Key: RVEGBOFQIYZZHC-UHFFFAOYSA-N
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Description

N-[2-[(4-bromo-1,3-benzodioxol-5-yl)methylideneamino]phenyl]-4-methyl-2-nitrobenzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzodioxole moiety, a bromine atom, and a nitrobenzenesulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-bromo-1,3-benzodioxol-5-yl)methylideneamino]phenyl]-4-methyl-2-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromo-1,3-benzodioxole-5-carbaldehyde and 2-amino-4-methyl-2-nitrobenzenesulfonamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-bromo-1,3-benzodioxol-5-yl)methylideneamino]phenyl]-4-methyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[2-[(4-bromo-1,3-benzodioxol-5-yl)methylideneamino]phenyl]-4-methyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(4-bromo-1,3-benzodioxol-5-yl)methylideneamino]phenyl]-4-methyl-2-nitrobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-[(4-bromo-1,3-benzodioxol-5-yl)methylideneamino]phenyl]-4-methyl-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O6S/c1-13-6-9-19(17(10-13)25(26)27)32(28,29)24-16-5-3-2-4-15(16)23-11-14-7-8-18-21(20(14)22)31-12-30-18/h2-11,24H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEGBOFQIYZZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=C(C4=C(C=C3)OCO4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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